Secretin is synthesized as a precursor known as prosecretin, which consists of 120 amino acids. This precursor contains an N-terminal signal peptide, a spacer region, the secretin peptide itself (comprising residues 28–54), and a C-terminal peptide of 72 amino acids. The mature secretin peptide consists of 27 amino acids and is characterized by an amidated carboxyl-terminal valine .
The synthesis of synthetic human secretin for therapeutic use involves solid-phase peptide synthesis techniques, ensuring that the resulting product mirrors the natural hormone's structure and biological activity .
The molecular formula for secretin is , with a molecular weight of approximately 3055 daltons. The amino acid sequence of secretin is as follows:
This sequence reveals structural similarities with other hormones such as glucagon and vasoactive intestinal peptide, indicating a conserved function across these peptides . The structure includes an alpha-helical formation between positions 5 and 13 of the amino acid sequence, contributing to its biological activity .
Secretin plays a vital role in several physiological reactions:
These reactions underscore secretin's importance in maintaining digestive homeostasis.
The mechanism by which secretin exerts its effects involves its interaction with G-protein coupled receptors located on target cells in various organs, including the pancreas, liver, and stomach. Upon binding to these receptors, secretin triggers a cascade that activates adenylate cyclase, resulting in elevated cAMP levels within the cell .
This increase in cAMP leads to:
Secretin is a water-soluble peptide with a relatively low molecular weight compared to larger proteins. Its solubility allows it to circulate freely in bodily fluids and exert rapid effects upon release.
The stability of secretin can be influenced by factors such as pH and temperature. It is sensitive to enzymatic degradation; therefore, its therapeutic forms are often modified to enhance stability while retaining biological activity .
Secretin has several applications in clinical settings:
In addition to its clinical applications, research continues into secretin's broader roles in neuroendocrine functions and potential implications for conditions such as obesity due to its influence on food intake regulation .
By the late 19th century, physiological research was dominated by the belief that neural reflexes exclusively regulated digestive processes. Ivan Pavlov’s work on gastric secretion (1890s) demonstrated that vagus nerve stimulation triggered pancreatic juice release, cementing the neural paradigm [3] [5]. Concurrently, George Oliver and Edward Schäfer’s 1894 discovery of adrenaline—a substance in adrenal extracts that elevated blood pressure—provided the first evidence of blood-borne chemical messengers, though its hormonal nature was not yet recognized [3] [10]. This era also saw emerging questions about non-neural mechanisms; for instance, gastric acid secretion persisted in denervated stomachs, suggesting unidentified humoral factors [1] [5]. These anomalies set the stage for re-evaluating physiological regulation.
Table 1: Key Pre-1902 Discoveries Paving the Way for Secretin
Year | Researchers | Discovery | Significance |
---|---|---|---|
1894 | Oliver & Schäfer | Adrenaline’s vasopressor effects | First evidence of blood-borne chemical messengers |
1897 | Ivan Pavlov | Neural control of pancreatic secretion | Dominant neural-reflex paradigm for digestion |
1901 | Charles Boldyreff | Acid-induced pancreatic secretion | Suggested humoral factors beyond neural control |
On January 16, 1902, physiologist William Bayliss and biologist Ernest Starling conducted a landmark experiment at University College London. In an anesthetized dog, they isolated a denervated loop of jejunum, introduced dilute hydrochloric acid, and observed vigorous pancreatic secretion—eliminating neural involvement [3] [8]. They then minced the intestinal mucosa, exposed it to acid, filtered the extract, and injected it intravenously into another dog. Pancreatic secretion ensued within minutes, proving a chemical mediator was responsible [3] [5]. Starling dubbed this substance "secretin," writing to colleague Arthur Schäfer: "We have discovered a new hormone!"—marking the first use of this term (though formalized later) [1] [3]. By 1905, they had purified secretin from intestinal mucosa and confirmed its site of production in duodenal S cells [3] [8].
Starling’s 1905 Croonian Lectures at London’s Royal College of Physicians formally introduced the term "hormone" (from Greek hormōn, "to excite") to describe secretin and similar chemical messengers acting at a distance via the bloodstream [1] [4]. He defined hormones as:
"Chemical messengers which, speeding from cell to cell along the blood stream, may coordinate the activities and growth of different parts of the body" [3] [4].
This concept revolutionized physiology by:
Table 2: Milestones in the Evolution of the Hormone Concept
Year | Event | Key Contribution |
---|---|---|
1902 | Secretin identified | First experimental proof of a chemical messenger |
1905 | Starling’s Croonian Lectures | Formal definition of "hormone" as a physiological term |
1915 | Thyroxine isolation (Edward Kendall) | Structural characterization of non-peptide hormones |
1921 | Insulin discovery (Banting & Best) | Validation of hormone-based therapeutics |
Secretin’s discovery remains foundational, illustrating how chemical messengers integrate organ functions—a principle now central to systems biology [1] [9].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8